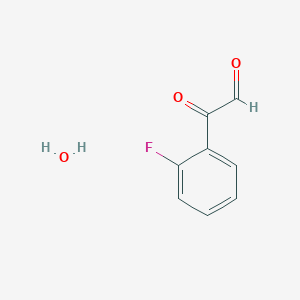

2-Fluorophenylglyoxal hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-fluorophenyl)-2-oxoacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO2.H2O/c9-7-4-2-1-3-6(7)8(11)5-10;/h1-5H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRFHVRGKWSAPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C=O)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50382545 | |

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170880-96-3 | |

| Record name | 2-fluorophenylglyoxal hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50382545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Fluorophenylglyoxal Hydrate

This guide provides a comprehensive overview of the synthesis and characterization of 2-fluorophenylglyoxal hydrate, a versatile building block in medicinal chemistry and organic synthesis. The document is structured to provide not only procedural details but also the underlying scientific principles, ensuring both practical utility and a deeper understanding of the chemistry involved.

Introduction: The Significance of this compound

This compound belongs to the class of α-ketoaldehydes, which are characterized by two adjacent carbonyl groups. The presence of a fluorine atom on the phenyl ring introduces unique electronic properties, often enhancing metabolic stability and binding affinity in drug candidates.[1] This makes this compound a valuable intermediate in the synthesis of various heterocyclic compounds and as a precursor for pharmaceutical ingredients.[1][2] The glyoxal moiety is highly reactive, participating in a variety of condensation and addition reactions, further expanding its synthetic utility.[1] In aqueous solutions, the aldehyde exists in equilibrium with its more stable hydrated form, a geminal diol.[3][4]

Synthesis of this compound

The most prevalent and efficient method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone.[4] In the case of this compound, the starting material is 2'-fluoroacetophenone, which is oxidized using selenium dioxide (SeO₂) in a reaction commonly known as the Riley oxidation.[5][6]

The Riley Oxidation: Mechanism and Rationale

The Riley oxidation is a specific method for the oxidation of a methylene group adjacent to a carbonyl group to yield a 1,2-dicarbonyl compound.[5][6] The reaction proceeds through a series of steps involving the formation of a selenium ester intermediate, followed by elimination to form the desired product. The choice of selenium dioxide as the oxidizing agent is crucial due to its high selectivity for the α-methylene group, minimizing over-oxidation or side reactions.

A proposed workflow for the synthesis is as follows:

Sources

- 1. nbinno.com [nbinno.com]

- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 5. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]

- 6. adichemistry.com [adichemistry.com]

Spectroscopic Characterization of 2-Fluorophenylglyoxal Hydrate: A Technical Guide for Researchers

This technical guide provides a comprehensive overview of the expected spectroscopic characteristics of 2-fluorophenylglyoxal hydrate (2-FPGH). In the dynamic fields of chemical research and drug development, a thorough understanding of a molecule's spectroscopic signature is paramount for its identification, purity assessment, and structural elucidation. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to confidently acquire and interpret the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

While direct, publicly available experimental spectra for this compound are limited, this guide leverages established principles of spectroscopy and comparative data from analogous compounds, such as phenylglyoxal hydrate and 4-fluorophenylglyoxal hydrate, to provide a robust predictive analysis. This approach not only offers a detailed forecast of the expected spectral features but also explains the underlying chemical principles that govern them.

Molecular Structure and Spectroscopic Implications

This compound, with the chemical formula C₈H₇FO₃, exists in equilibrium with its anhydrous aldehyde form, 2-fluorophenylglyoxal. The presence of the hydrate, a gem-diol, significantly influences its spectroscopic properties. The key structural features that will dictate the NMR, IR, and MS spectra are:

-

The 2-Fluorophenyl Group: The ortho-positioned fluorine atom, a highly electronegative element, will exert significant electronic effects on the aromatic ring, influencing the chemical shifts of the aromatic protons and carbons in the NMR spectra.

-

The Glyoxal Hydrate Moiety: The hydrated aldehyde functionality introduces a chiral center at the gem-diol carbon, and the two hydroxyl groups will have characteristic signals in the ¹H NMR and IR spectra.

-

The Ketone Carbonyl Group: This group will exhibit a characteristic absorption band in the IR spectrum and will be a prominent feature in the ¹³C NMR spectrum.

Below is a diagram illustrating the structure of this compound.

Caption: Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons, the methine proton of the gem-diol, and the hydroxyl protons. The ortho-position of the fluorine atom will introduce complex splitting patterns due to ¹H-¹H and ¹H-¹⁹F couplings.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound (in CDCl₃, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic (4H) | 7.20 - 8.10 | m | |

| gem-diol CH | ~ 5.5 - 6.0 | s (or d if coupled to OH) | |

| gem-diol OH (2H) | Variable (broad s) | br s |

Expert Insights:

-

Aromatic Region: The signals for the four aromatic protons will be in the downfield region (7.20-8.10 ppm) due to the deshielding effect of the aromatic ring and the electron-withdrawing carbonyl and fluoro groups. The ortho-fluoro substituent will cause a downfield shift for the adjacent proton (H6) and will introduce through-space coupling to other nearby protons.

-

Gem-diol Proton: The methine proton of the diol (CH(OH)₂) is expected to appear as a singlet around 5.5-6.0 ppm. In very pure, dry solvents, coupling to the hydroxyl protons might be observed, resulting in a triplet.

-

Hydroxyl Protons: The two hydroxyl protons of the gem-diol will likely appear as a broad singlet. Its chemical shift is highly dependent on the solvent, concentration, and temperature due to hydrogen bonding.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The fluorine substitution will result in C-F coupling, which is a valuable diagnostic tool.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (in CDCl₃, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling (J, Hz) |

| C=O (ketone) | ~ 190 - 195 | (small, ⁴JCF ≈ 2-4 Hz) |

| C-F (aromatic) | ~ 160 - 165 | (large, ¹JCF ≈ 240-260 Hz) |

| Aromatic CH (4C) | 115 - 138 | (variable, ²JCF, ³JCF, ⁴JCF) |

| C-C=O (aromatic) | ~ 130 - 135 | (small, ³JCF ≈ 3-5 Hz) |

| C(OH)₂ | ~ 90 - 95 | (small, ³JCF ≈ 1-3 Hz) |

Expert Insights:

-

Carbonyl Carbon: The ketone carbonyl carbon will appear significantly downfield, in the range of 190-195 ppm.

-

Fluorinated Carbon: The carbon directly attached to the fluorine atom will show a very large one-bond coupling constant (¹JCF) of approximately 240-260 Hz, which is a definitive indicator of a C-F bond.

-

Gem-diol Carbon: The hydrated carbon will be highly shielded compared to an aldehyde carbon and is expected to appear around 90-95 ppm.

Experimental Protocol for NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra of this compound is provided below.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O). Chloroform-d is a good starting point for general solubility.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

-

Tune and match the probe for both ¹H and ¹³C frequencies.

-

Shim the magnetic field to obtain a sharp and symmetrical solvent peak.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Consider performing a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ groups (in this case, to confirm the CH and aromatic CH carbons).

-

Caption: Experimental Workflow for NMR Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be characterized by the presence of hydroxyl, carbonyl, and aromatic C-H and C-F stretching and bending vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description of Vibration |

| O-H (hydroxyl) | 3200 - 3500 (broad) | Stretching (hydrogen-bonded) |

| C-H (aromatic) | 3000 - 3100 | Stretching |

| C=O (ketone) | 1680 - 1700 | Stretching |

| C=C (aromatic) | 1550 - 1650 | Stretching |

| C-O (gem-diol) | 1000 - 1200 | Stretching |

| C-F (aromatic) | 1100 - 1300 | Stretching |

Expert Insights:

-

Hydroxyl Stretch: A broad and strong absorption band in the region of 3200-3500 cm⁻¹ is a clear indication of the O-H stretching of the hydrogen-bonded hydroxyl groups of the hydrate.

-

Carbonyl Stretch: A strong, sharp peak between 1680 and 1700 cm⁻¹ is characteristic of the ketone carbonyl group. The ortho-fluoro substituent may slightly shift this frequency compared to the unsubstituted phenylglyoxal hydrate.

-

C-F Stretch: A strong absorption in the 1100-1300 cm⁻¹ region is indicative of the C-F bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation. For this compound, electrospray ionization (ESI) would be a suitable soft ionization technique.

Predicted Mass Spectrum (ESI):

-

Molecular Ion: In the positive ion mode, the protonated molecule [M+H]⁺ at m/z 171.04 is expected. In the negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 169.03 would be observed.

-

Adducts: Adducts with sodium [M+Na]⁺ at m/z 193.02 or potassium [M+K]⁺ at m/z 209.00 are also likely to be observed in the positive ion mode.

-

Fragmentation: The molecule is expected to readily lose water from the hydrate, leading to a fragment corresponding to the anhydrous 2-fluorophenylglyoxal at m/z 152.03. Further fragmentation of the anhydrous form would likely involve the loss of CO, leading to a fragment at m/z 124.02.

Caption: Predicted Fragmentation Pathway in ESI-MS.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the influence of the ortho-fluoro substituent and the gem-diol functionality, researchers can confidently acquire and interpret the spectra of this compound. The provided experimental protocols and expert insights serve as a practical resource for the successful characterization of this compound in a research and development setting.

References

- At this time, no direct publications with experimental spectroscopic data for this compound have been identified. The predictions and interpretations in this guide are based on established principles of organic spectroscopy and data from analogous compounds.

Physical and chemical properties of 2-Fluorophenylglyoxal hydrate

An In-depth Technical Guide to 2-Fluorophenylglyoxal Hydrate: Properties, Synthesis, and Applications

Introduction

Phenylglyoxal and its derivatives are indispensable reagents in the fields of biochemistry and medicinal chemistry. Their utility stems from the vicinal dicarbonyl moiety, which exhibits high reactivity towards nucleophiles, most notably the guanidinium group of arginine residues in proteins. This specific reactivity has established phenylglyoxals as crucial tools for enzyme inhibition studies, protein modification, and as versatile building blocks in organic synthesis.[1][2]

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's physicochemical and biological profile.[3][4] It can enhance metabolic stability, modulate lipophilicity and pKa, and introduce favorable protein-ligand interactions.[4][5]

This guide provides a comprehensive technical overview of this compound, a compound for which specific literature is sparse. By leveraging detailed data from its parent compound, phenylglyoxal monohydrate, and its isomer, 4-Fluorophenylglyoxal hydrate, this document offers a scientifically grounded projection of its properties, synthesis, and potential applications. It is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this valuable, yet under-documented, chemical entity.

Molecular Structure and Physicochemical Properties

The core structure consists of a phenyl ring substituted with a glyoxal group (-C(O)CHO). In the presence of water, the aldehyde group readily hydrates to form a stable geminal diol, C₆H₄FC(O)CH(OH)₂.[1] The 2-fluoro substituent is expected to modulate the electronic properties of the aromatic ring and the carbonyl groups through inductive and potential intramolecular hydrogen bonding effects.

Comparative Analysis of Analogues

To predict the properties of this compound, we first examine the established data for its non-fluorinated and para-fluorinated analogues.

Table 1: Physicochemical Properties of Phenylglyoxal Monohydrate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1075-06-5 | [1][2][6] |

| Molecular Formula | C₈H₈O₃ | [2][6][7] |

| Molecular Weight | 152.15 g/mol | [2][7] |

| Appearance | White to light yellow crystalline solid | [2][8] |

| Melting Point | 76-79 °C | [1][6][8] |

| Solubility | Partly miscible with water; soluble in common organic solvents. |[1][8] |

Table 2: Physicochemical Properties of 4-Fluorophenylglyoxal Hydrate

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 447-43-8 | [9] |

| Molecular Formula | C₈H₇FO₃ | [9] |

| Molecular Weight | 170.14 g/mol | [9] |

| Appearance | White to pale cream crystals or powder | [10] |

| Melting Point | 80-88 °C | [9][11] |

| Storage | Inert atmosphere, store in freezer under -20°C |[9] |

Predicted Properties of this compound

The placement of the highly electronegative fluorine atom at the ortho-position is anticipated to exert a significant influence through the following mechanisms:

-

Inductive Effect: The strong electron-withdrawing nature of fluorine will increase the electrophilicity of the adjacent ketone carbonyl carbon.

-

Intramolecular Interactions: The proximity of the fluorine atom to the glyoxal side chain may allow for intramolecular hydrogen bonding between the fluorine and the hydroxyl protons of the hydrate, potentially influencing conformational preference and stability.

-

Lipophilicity: Ortho-substituted compounds can exhibit different lipophilicity profiles compared to their meta or para isomers, often due to intramolecular interactions that mask polar groups.[12][13]

Table 3: Predicted Physicochemical Properties of this compound

| Property | Predicted Value / Characteristic | Rationale |

|---|---|---|

| CAS Number | 170880-96-3 | [14] |

| Molecular Formula | C₈H₇FO₃ | Based on structure |

| Molecular Weight | 170.14 g/mol | Based on structure |

| Appearance | White to off-white crystalline solid | Analogy to isomers[10] |

| Melting Point | 80-90 °C | The ortho-fluoro group may influence crystal packing, potentially leading to a slightly higher melting point than the 4-fluoro isomer. |

| pKa | ~10.0 - 10.5 | The electron-withdrawing fluorine atom is expected to lower the pKa of the hydrate's hydroxyl groups compared to phenylglyoxal hydrate. This effect may be slightly more pronounced than in the 4-fluoro isomer due to proximity.[5] |

| Solubility | Soluble in polar organic solvents; sparingly soluble in water. | Similar to analogues. Intramolecular H-bonding might slightly decrease water solubility compared to the 4-fluoro isomer. |

| Lipophilicity (LogP) | Higher than Phenylglyoxal Hydrate | Fluorine substitution generally increases lipophilicity.[3][12] |

Synthesis and Purification

The most common and effective method for preparing phenylglyoxals is the selenium dioxide-mediated oxidation of the corresponding acetophenone.[1][15] This method is directly applicable to the synthesis of this compound from 2'-fluoroacetophenone.

Proposed Synthesis Workflow

Caption: Proposed workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol

-

Reaction Setup: In a round-bottomed flask equipped with a reflux condenser and magnetic stirrer, dissolve selenium dioxide (1.1 eq.) in a mixture of 1,4-dioxane and water (e.g., 50:1 v/v).[15]

-

Addition of Starting Material: Heat the solution to 50-60 °C and add 2'-fluoroacetophenone (1.0 eq.) in one portion.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-7 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). The formation of a black precipitate (selenium metal) indicates the reaction is proceeding.

-

Workup: While still hot, carefully decant or filter the solution to remove the precipitated selenium.

-

Solvent Removal: Remove the dioxane and water from the filtrate by distillation under reduced pressure.

-

Purification of Anhydrous Glyoxal: The resulting crude oil (anhydrous 2-fluorophenylglyoxal) can be purified by vacuum distillation.

-

Hydrate Formation: For conversion to the stable hydrate, dissolve the purified yellow oil in 3-4 volumes of hot water. Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Isolation: Collect the white crystals of this compound by vacuum filtration, wash with a small amount of cold water, and air dry.

Chemical Reactivity and Stability

The primary site of reactivity is the dicarbonyl unit. The aldehyde hydrate can exist in equilibrium with the more reactive anhydrous aldehyde form.

-

Reaction with Arginine: Like its parent compound, 2-fluorophenylglyoxal is expected to react specifically with the guanidinyl group of arginine residues, making it a potent inhibitor of enzymes that rely on arginine for their catalytic activity.[1][8] The electron-withdrawing 2-fluoro group will likely enhance the reactivity of the carbonyl carbons towards nucleophilic attack.

-

Equilibrium and Stability: In solid form, the hydrate is significantly more stable than the anhydrous liquid, which tends to polymerize upon standing.[1] For long-term storage, the crystalline hydrate is preferred and should be kept in a cool, dark place.[9]

Analytical Characterization

Confirming the identity and purity of the synthesized product is critical. A combination of spectroscopic methods should be employed.

Analytical Workflow

Caption: Standard workflow for the analytical characterization of the final product.

Expected Spectroscopic Signatures

-

¹H NMR: Expect signals for the aromatic protons (complex splitting pattern due to fluorine coupling), a singlet for the methine proton of the hydrated glyoxal (CH(OH)₂), and a broad singlet for the two hydroxyl protons.

-

¹³C NMR: Look for characteristic signals for the ketone carbonyl and the hydrated aldehyde carbon (gem-diol). Carbon signals of the aromatic ring will show coupling with the fluorine atom (¹JCF, ²JCF, etc.).

-

¹⁹F NMR: A singlet is expected, with its chemical shift providing confirmation of the fluorine's chemical environment.

-

IR Spectroscopy: Key absorbances should include a strong C=O stretch for the ketone, broad O-H stretching for the hydroxyl groups of the hydrate and absorbed water, and C-F stretching bands.

-

Mass Spectrometry: Electrospray ionization (ESI-MS) should show the molecular ion peak corresponding to the mass of the hydrate or the anhydrous form, depending on the conditions.

Applications in Research and Drug Discovery

The unique combination of a reactive glyoxal moiety and an ortho-fluoro substituent makes this compound a compelling tool for several applications:

-

Biochemical Probes: It can be used as a more lipophilic or metabolically stable alternative to phenylglyoxal for modifying arginine residues in proteins, potentially offering different cell permeability and pharmacokinetic properties.[2][3]

-

Medicinal Chemistry: The compound serves as a valuable building block for synthesizing complex heterocyclic structures and potential drug candidates. The fluorine atom can be used to fine-tune biological activity and ADME (absorption, distribution, metabolism, and excretion) properties.[4][16]

-

Materials Science: Fluorinated organic compounds are of interest in the development of novel materials with specific electronic or physical properties.[16]

Conclusion

While direct experimental data on this compound is not widely published, a robust and reliable technical profile can be constructed by drawing upon the well-documented chemistry of its close analogues. The synthetic route via oxidation of 2'-fluoroacetophenone is well-precedented and expected to be high-yielding. The presence of the ortho-fluoro substituent is predicted to enhance the reactivity of the glyoxal group and modulate its physicochemical properties in ways that could be advantageous for applications in chemical biology and drug discovery. The protocols and predicted data within this guide provide a solid foundation for any scientist or researcher looking to synthesize, characterize, and utilize this promising compound. Empirical verification of the predicted properties is, as always, the necessary next step to fully unlock its potential.

References

-

Wikipedia. Phenylglyoxal. [Link]

-

ChemBK. Phenylglyoxal hydrate. [Link]

-

The University of Brighton. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

-

Oakwood Chemical. 4-Fluorophenyl glyoxal hydrate. [Link]

-

PubMed. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity. [Link]

-

Organic Syntheses. Glyoxal, phenyl-. [Link]

-

ResearchGate. Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. [Link]

-

ACS Publications. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. [Link]

-

PubChem. Glyoxal hydrate. [Link]

-

National Center for Biotechnology Information. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. [Link]

-

Anichem. This compound In Stock. [Link]

Sources

- 1. Phenylglyoxal - Wikipedia [en.wikipedia.org]

- 2. CAS 1075-06-5: Phenylglyoxal hydrate | CymitQuimica [cymitquimica.com]

- 3. Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. chembk.com [chembk.com]

- 7. echemi.com [echemi.com]

- 8. PHENYLGLYOXAL MONOHYDRATE | 1075-06-5 [chemicalbook.com]

- 9. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8 [amp.chemicalbook.com]

- 10. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]

- 11. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis | Fisher Scientific [fishersci.ca]

- 12. research.brighton.ac.uk [research.brighton.ac.uk]

- 13. Effects of Replacing Oxygenated Functionality with Fluorine on Lipophilicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound - Anichem [anichemllc.com]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Stability and Reactivity of 2-Fluorophenylglyoxal Hydrate

This guide provides a comprehensive technical overview of 2-Fluorophenylglyoxal hydrate, a versatile bifunctional building block crucial for professionals in chemical research and drug development. We will delve into the core physicochemical properties, stability profile, and reactivity of this compound, offering field-proven insights and detailed experimental protocols to ensure scientific integrity and reproducibility.

Introduction: The Significance of this compound

2-Fluorophenylglyoxal, which typically exists in its more stable hydrate form, is an α-ketoaldehyde featuring a fluorine-substituted aromatic ring. This unique structure, combining a reactive aldehyde and a ketone group, makes it a valuable intermediate in organic synthesis.[1][2] The presence of the ortho-fluorine atom significantly influences the molecule's electronic properties and, consequently, its reactivity and stability, offering unique advantages in the synthesis of complex molecules, particularly heterocyclic systems and pharmaceutical intermediates.[3][4] Aryl glyoxals are recognized as key building blocks for producing a diverse library of molecules.[1][2]

Physicochemical and Safety Profile

A foundational understanding of a compound's physical properties and safety requirements is paramount before any experimental work.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 447-43-8 (for hydrate) | [5][6] |

| Molecular Formula | C₈H₇FO₃ | [5] |

| Molecular Weight | 170.14 g/mol | [5][6] |

| Appearance | White to pale cream crystals or powder | [7] |

| Melting Point | 76 - 82 °C | [5][6] |

| Boiling Point | 115 °C (at 35 mmHg) / 142 °C (at 167 hPa) | [5] |

| Solubility | Soluble in various organic solvents. |

| Purity | Typically ≥95% | |

Safety and Handling Precautions:

This compound is classified as an irritant. It is harmful if swallowed and causes skin and serious eye irritation.[8] It may also cause respiratory irritation.[9] Therefore, stringent safety measures are mandatory.

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields or a face shield, and a lab coat.[8][9][10][11]

-

Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or fumes.[8][9]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8][9] The product is chemically stable under standard ambient conditions (room temperature).

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[8][9] If on skin, wash with plenty of soap and water.[8][9] If inhaled, move the person to fresh air.[8][9] If swallowed, rinse mouth and seek medical attention.

Stability Profile: A Multi-faceted Analysis

The stability of this compound is not absolute and is highly dependent on environmental conditions. Understanding these dependencies is critical for accurate experimental design and long-term storage.

-

Hydrate Form: Aryl glyoxals predominantly exist in their hydrated form, which is a geminal diol at the aldehyde carbon. This hydrate is generally more stable and easier to handle than the anhydrous α-ketoaldehyde. The non-enolizability of the ketone group under typical acidic or basic conditions contributes to its overall stability, making the monohydrate commercially available.[1][2]

-

Thermal Stability: While stable at room temperature, elevated temperatures can lead to dehydration and potential decomposition. The thermal decomposition of fluorinated organic compounds can be complex, potentially leading to the release of smaller fluorinated molecules.[12][13] The specific decomposition pathway for this compound is not extensively documented in public literature, but thermogravimetric analysis (TGA) is the standard method for its determination.

-

pH Sensitivity: The stability of the gem-diol is pH-dependent. In strongly acidic or basic solutions, the equilibrium can be shifted, and side reactions may be promoted. Basic conditions, in particular, can catalyze reactions such as benzilic acid rearrangement, a known reaction for α-dicarbonyl compounds.

-

Photostability: Like many aromatic carbonyl compounds, this compound may be sensitive to UV light. Prolonged exposure can lead to degradation or unwanted side reactions. It is advisable to store the compound in amber vials or protected from direct light.

Reactivity and Mechanistic Insights

The synthetic utility of this compound stems from the differential reactivity of its two carbonyl groups and the electronic influence of the ortho-fluorine substituent.

The fluorine atom is highly electronegative and exerts a strong electron-withdrawing inductive effect (-I effect). This effect has two major consequences:

-

Increased Electrophilicity: It enhances the partial positive charge on the adjacent carbonyl carbons, making them more susceptible to nucleophilic attack compared to the non-fluorinated phenylglyoxal.

-

Steric Hindrance: Its position at the ortho- position may introduce some steric hindrance, potentially influencing the regioselectivity of nucleophilic attacks.

The primary applications of this compound involve reactions with nucleophiles. The aldehyde (in equilibrium with its hydrate) is generally more reactive than the ketone.

-

Condensation with Amines: This is a cornerstone of its reactivity, widely used to synthesize nitrogen-containing heterocycles. For example, reaction with o-phenylenediamines yields quinoxalines, a privileged scaffold in medicinal chemistry.

-

Multicomponent Reactions (MCRs): As a bifunctional molecule, it is an excellent substrate for MCRs, enabling the rapid assembly of complex molecular architectures from simple precursors.[1][2] This is particularly valuable in creating libraries of compounds for drug discovery.

-

Reactions with other Nucleophiles: It readily reacts with hydrazines, hydroxylamines, and active methylene compounds, providing access to a wide array of derivatives.[14][15] For instance, its reaction with Deoxofluor has been shown to produce polyfluoroethers.[16]

The general mechanism for these reactions involves an initial nucleophilic attack on the more electrophilic aldehyde carbon, followed by dehydration and subsequent cyclization or further reaction at the ketone position.

The following diagram illustrates a typical workflow for synthesizing a heterocyclic compound, such as a quinoxaline, from this compound.

Caption: Workflow for Quinoxaline Synthesis.

Experimental Protocols: Ensuring Rigor and Reproducibility

To bridge theory and practice, this section provides detailed, self-validating protocols for common procedures involving this compound.

Objective: To determine the onset of thermal decomposition and identify mass loss events corresponding to dehydration and degradation.

1. Materials & Instrumentation:

-

This compound (5-10 mg)

-

Thermogravimetric Analyzer (TGA)

-

High-purity Nitrogen (N₂) gas supply

-

Alumina or platinum crucible

2. Instrument Setup (Self-Validating):

-

Calibration: Before the experiment, perform temperature and mass calibrations as per the instrument manufacturer’s guidelines using certified standards (e.g., indium for temperature, calcium oxalate for mass loss). This ensures the accuracy of the collected data.

-

Blank Run: Run the experimental method with an empty crucible to obtain a baseline. This baseline will be subtracted from the sample run to correct for any instrumental drift or buoyancy effects.

3. Procedure:

-

Tare the TGA crucible. Accurately weigh 5-10 mg of this compound into the crucible.

-

Place the crucible in the TGA furnace.

-

Purge the furnace with N₂ at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a controlled heating rate of 10 °C/min.

-

Continuously record the sample mass as a function of temperature.

4. Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

The first mass loss event, typically occurring below 100-120 °C, corresponds to the loss of water of hydration. Calculate the percentage mass loss and compare it to the theoretical value for a monohydrate (~10.6%).

-

The onset temperature of the subsequent major mass loss event is considered the decomposition temperature. Report this value.

-

The derivative of the TGA curve (DTG curve) can be plotted to more accurately identify the temperatures of maximum mass loss rates.

Objective: To demonstrate the reactivity of this compound in a standard condensation reaction.

1. Materials & Reagents:

-

This compound

-

o-Phenylenediamine

-

Ethanol (reagent grade)

-

Standard glassware for reflux reaction

-

Thin Layer Chromatography (TLC) plate (silica gel)

-

Appropriate eluent (e.g., 4:1 Hexane:Ethyl Acetate)

2. Procedure:

-

In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 20 mL of ethanol.

-

Add a solution of 1.0 equivalent of o-phenylenediamine in 10 mL of ethanol to the flask.

-

Add a magnetic stir bar and equip the flask with a reflux condenser.

-

Heat the mixture to reflux and maintain for 2 hours.

-

Control Point: Monitor the reaction progress by TLC. Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of starting materials and the appearance of a new, single product spot indicates reaction completion. This step validates that the reaction has proceeded as expected before work-up.

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) to yield the pure 6-Fluoro-2-phenylquinoxaline.

3. Characterization:

-

Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Determine the melting point and compare it with literature values.

The following diagram illustrates the accepted mechanism for quinoxaline formation.

Caption: Mechanism of Quinoxaline Formation.

Conclusion

This compound is a robust and highly valuable reagent for synthetic chemists. Its stability in the hydrated form allows for convenient handling and storage, while the electronically activated dual carbonyl system provides a gateway to a vast range of chemical transformations. A thorough understanding of its stability limits and reactivity patterns, as detailed in this guide, is essential for leveraging its full potential in the development of novel pharmaceuticals and advanced materials. By adhering to rigorous and self-validating experimental protocols, researchers can ensure the reliability and reproducibility of their results, accelerating the pace of scientific discovery.

References

-

Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12053–12076. Retrieved from [Link]

-

Sheikh, A. R., Arif, A., & Khan, M. M. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances, 13(18), 12053–12076. Retrieved from [Link]

-

Sletten, E. M., & Bertozzi, C. R. (2011). Synthesis and Application of a 2-[(4-Fluorophenyl)-sulfonyl]ethoxy Carbonyl (Fsec) Protected Glycosyl Donor in Carbohydrate Chemistry. The Journal of organic chemistry, 76(23), 9475–9481. Retrieved from [Link]

-

Singh, R. P., Twamley, B., & Shreeve, J. M. (2002). Polyfluoroether derivatives via nucleophilic fluorination of glyoxal hydrates with deoxofluor. The Journal of organic chemistry, 67(6), 1918–1924. Retrieved from [Link]

-

(2025). Synthesis and Applications of Selected Fluorine-Containing Fluorophores. Retrieved from [Link]

-

Wang, J., Song, M., Abusallout, I., & Hanigan, D. (2023). Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms. Environmental science & technology, 57(15), 6179–6187. Retrieved from [Link]

-

Hussein, B. R. M., & Moustafa, A. H. (2022). Structural forms of arylglyoxals-hydrate (IV, AGs-hydrate) and... ResearchGate. Retrieved from [Link]

-

(n.d.). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. Retrieved from [Link]

-

Hussein, B. R. M., & Moustafa, A. H. (2022). Utility of arylglyoxal hydrates in synthesis of 4-aroyl-[8][10][11]triazino[1,2-a]benzimidazol-2(1H)-imines and 5-aryl-2-phenyl-4H-imidazol-4-imines. Monatshefte für Chemie - Chemical Monthly, 153(2), 161–168. Retrieved from [Link]

-

Oakwood Chemical. (n.d.). 4-Fluorophenyl glyoxal hydrate. Retrieved from [Link]

-

Arhamidolatabadi, A., Kumar, M., & Xiao, F. (2025). Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release. Journal of hazardous materials, 496, 139322. Retrieved from [Link]

-

(2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. Retrieved from [Link]

Sources

- 1. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-Fluorophenyl glyoxal hydrate [oakwoodchemical.com]

- 6. 4-FLUOROPHENYLGLYOXAL HYDRATE | 447-43-8 [amp.chemicalbook.com]

- 7. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. fishersci.com [fishersci.com]

- 11. basf.com [basf.com]

- 12. Thermal Decomposition of Two Gaseous Perfluorocarboxylic Acids: Products and Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Polyfluoroether derivatives via nucleophilic fluorination of glyoxal hydrates with deoxofluor - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Fluorophenylglyoxal Hydrate (CAS 170880-96-3)

This guide provides a comprehensive technical overview of 2-Fluorophenylglyoxal Hydrate, a versatile fluorinated building block of significant interest to researchers in organic synthesis and medicinal chemistry. We will delve into its physicochemical properties, spectroscopic signature, a validated synthesis protocol, its reactivity, and its applications in the development of novel chemical entities.

Introduction: The Strategic Role of Fluorine in Drug Discovery

The introduction of fluorine into organic molecules is a well-established and powerful strategy in medicinal chemistry.[1][2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and physicochemical profile. Judicious placement of fluorine can enhance metabolic stability, improve membrane permeability, and increase binding affinity to biological targets.[1][2]

This compound emerges as a valuable intermediate in this context. Its structure combines a fluorinated aromatic ring with a highly reactive glyoxal functional group, making it a potent precursor for a diverse range of complex molecules, particularly heterocyclic systems which form the core of many pharmaceuticals.[3]

Physicochemical and Structural Properties

2-Fluorophenylglyoxal is typically available and handled in its more stable hydrated form. Like other α-ketoaldehydes, the aldehyde group exists in equilibrium with its geminal diol hydrate in the presence of water. This equilibrium is a critical consideration in its reactivity and characterization.

| Property | Value | Source |

| CAS Number | 170880-96-3 | [4] |

| Molecular Formula | C₈H₇FO₃ | [5] |

| Molecular Weight | 170.14 g/mol | [5] |

| Physical Form | White to pale cream crystals or powder | [6] |

| Boiling Point | 212.8°C at 760 mmHg | [3] |

| Flash Point | 79.7°C | [3] |

| Purity | Typically >95% | [5] |

Synthesis of this compound

A robust and widely applicable method for the synthesis of aryl glyoxals is the oxidation of the corresponding acetophenone. The following protocol is adapted from a well-established procedure for the synthesis of phenylglyoxal and is the most probable route to this compound.[7] The starting material, 2'-fluoroacetophenone, is commercially available and can be synthesized via several methods.[8][9][10][11]

Experimental Protocol: Synthesis via Selenium Dioxide Oxidation

This protocol describes the oxidation of 2'-fluoroacetophenone to 2-fluorophenylglyoxal, which is then hydrated during workup.

Materials:

-

2'-Fluoroacetophenone

-

Selenium Dioxide (SeO₂)

-

Dioxane

-

Water

-

Ethyl Acetate

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a reflux condenser, dissolve selenium dioxide (1.1 equivalents) in dioxane containing a small amount of water (e.g., 2-3% v/v) with gentle warming (50-60°C).

-

Addition of Starting Material: Once the selenium dioxide has completely dissolved, add 2'-fluoroacetophenone (1.0 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Decant the solution to separate it from the precipitated selenium metal.

-

Solvent Removal: Remove the dioxane by distillation under reduced pressure.

-

Extraction: Dissolve the residue in ethyl acetate and wash successively with water and brine. The aqueous washes will facilitate the hydration of the glyoxal to its stable hydrate form.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: The product can be further purified by recrystallization from a suitable solvent system, such as an ethyl acetate/hexane mixture.

Causality Behind Experimental Choices:

-

Selenium Dioxide: A specific oxidizing agent for the conversion of activated methylene groups (alpha to a carbonyl) to a carbonyl group.

-

Dioxane/Water Solvent System: Dioxane is an effective solvent for both the starting material and the selenium dioxide, while the small amount of water facilitates the dissolution of SeO₂.

-

Hydration during Workup: The aqueous workup naturally leads to the formation of the more stable hydrate, which is often easier to handle and purify than the anhydrous form.

Spectroscopic Data Analysis

Due to the scarcity of published experimental spectra for this compound, this section provides an expert interpretation based on data for the closely related anhydrous form and established principles of spectroscopic analysis.

13C NMR Spectroscopy (Predicted)

The 13C NMR spectrum is a powerful tool for confirming the carbon framework of the molecule. Below are the predicted chemical shifts for this compound in a suitable solvent like CDCl₃ or DMSO-d₆.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| Carbonyl Carbon (Ketone) | 190-195 | Typical range for α,β-unsaturated ketones. |

| Hydrated Aldehyde Carbon | 90-95 | Geminal diol carbons are significantly shielded compared to free aldehydes. |

| Aromatic C-F | 160-165 (doublet) | Direct attachment to fluorine causes a large downfield shift and a large ¹JCF coupling constant. |

| Aromatic C-CO | 135-140 | Carbon ipso to the carbonyl group. |

| Aromatic C-H | 115-135 | Chemical shifts influenced by the fluorine and carbonyl substituents. Will exhibit C-F coupling. |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum provides key information about the functional groups present. For the hydrate form, the spectrum is expected to be dominated by O-H stretching vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Rationale |

| O-H Stretch (Hydrate) | 3200-3500 (broad) | Strong, broad absorption characteristic of hydrogen-bonded hydroxyl groups. |

| C=O Stretch (Ketone) | 1680-1700 | Conjugation with the aromatic ring lowers the stretching frequency. |

| C-F Stretch | 1200-1250 | Strong absorption typical for aryl fluorides. |

| Aromatic C=C Stretch | 1450-1600 | Multiple bands indicating the aromatic ring. |

Mass Spectrometry (Predicted)

Electron Ionization Mass Spectrometry (EI-MS) would likely lead to dehydration followed by fragmentation. The molecular ion peak for the anhydrous form (m/z = 152.03) would be expected.

Expected Fragmentation Pattern:

-

[M-H₂O]⁺: Loss of water from the hydrate.

-

[M-CHO]⁺: Loss of the formyl group.

-

[C₇H₄FO]⁺: A prominent peak corresponding to the 2-fluorobenzoyl cation.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the reactivity of its two adjacent carbonyl groups. It is an excellent substrate for constructing complex heterocyclic scaffolds, often through multicomponent reactions (MCRs).[12][13]

Key Reaction Pathways:

-

Heterocycle Synthesis: Aryl glyoxals are widely used in the synthesis of furans, quinolines, and other heterocyclic systems.[12][13] For example, in a three-component reaction, this compound can react with an amine and a terminal alkyne to produce highly substituted furans.[13]

-

Condensation Reactions: The aldehyde and ketone functionalities can undergo condensation with various nucleophiles, such as active methylene compounds, to form larger, more complex structures.[3]

-

Precursor to Pharmaceutical Intermediates: The fluorinated phenylglyoxal moiety can be incorporated into larger molecules that are precursors to potential drug candidates. The fluorine atom can impart desirable properties such as increased metabolic stability.[1][3]

Safety and Handling

This compound is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.

-

Storage: Store in a well-ventilated place. Keep the container tightly closed.

-

First Aid:

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

In case of skin contact: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

-

If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

-

Conclusion

This compound is a highly valuable and versatile building block for synthetic and medicinal chemists. Its combination of a fluorinated aromatic ring and a reactive dicarbonyl unit provides a powerful tool for the construction of complex molecular architectures, particularly in the synthesis of heterocyclic compounds with potential therapeutic applications. While detailed experimental data for this specific compound is not widely published, its properties and reactivity can be confidently inferred from closely related analogs and fundamental chemical principles. As the demand for novel fluorinated pharmaceuticals continues to grow, the importance of intermediates like this compound in drug discovery and development is set to increase.

References

-

Anichem. (n.d.). This compound In Stock. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Glyoxal, phenyl-. Retrieved from [Link]

- Dakshanamurthy, P., et al. (2023). Phenyl glyoxal as acylating agent and halogenation of 2‐aryl benzothiazoles. Journal of Heterocyclic Chemistry.

-

Yadav, D. K., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. Retrieved from [Link]

- Google Patents. (2017). CN106349035A - Method for preparing 2'-fluoroacetophenone.

-

Technical Disclosure Commons. (2024). Process for the preparation of 2-fluoro aceto-phenone. Retrieved from [Link]

-

Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

-

Mlostoń, G., et al. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Fluorophenylglyoxal. Retrieved from [Link]

-

O'Hagan, D. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Molecules. Retrieved from [Link]

- Luzzio, F. A. (2020). Synthesis and reactivity of fluorinated heterocycles. Advances in Heterocyclic Chemistry.

-

Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Yadav, D. K., et al. (2023). Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles. RSC Advances. Retrieved from [Link]

-

Di Vaira, M., et al. (2020). Peptidyl Fluoromethyl Ketones and Their Applications in Medicinal Chemistry. Molecules. Retrieved from [Link]

Sources

- 1. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. 4-Fluorophenylglyoxal hydrate, 98%, dry wt. basis 1 g | Request for Quote [thermofisher.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. 2'-Fluoroacetophenone synthesis - chemicalbook [chemicalbook.com]

- 9. chemimpex.com [chemimpex.com]

- 10. CN106349035A - Method for preparing 2'-fluoroacetophenone - Google Patents [patents.google.com]

- 11. tdcommons.org [tdcommons.org]

- 12. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Aryl glyoxal: a prime synthetic equivalent for multicomponent reactions in the designing of oxygen heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

A Proposed Theoretical Investigation into the Structure of 2-Fluorophenylglyoxal Hydrate: A Guide for Researchers

This technical guide outlines a comprehensive theoretical approach to elucidate the structural and conformational properties of 2-Fluorophenylglyoxal hydrate. This molecule is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the glyoxal moiety in biologically active compounds and the influence of fluorine substitution on molecular properties. The absence of detailed experimental or theoretical studies on this specific hydrate necessitates a robust computational investigation to provide foundational insights into its behavior.

This document serves as a roadmap for researchers, scientists, and drug development professionals, detailing the requisite computational methodologies, expected outcomes, and the scientific rationale behind the proposed study. By leveraging established theoretical techniques, we can predict the stable conformations, intramolecular interactions, and spectroscopic signatures of this compound, thereby guiding future experimental work and application.

Introduction: The Significance of 2-Fluorophenylglyoxal and its Hydrate

Phenylglyoxal and its derivatives are key intermediates in various chemical and biological processes. The introduction of a fluorine atom at the ortho position of the phenyl ring in 2-Fluorophenylglyoxal is expected to significantly modulate its electronic properties, reactivity, and intermolecular interactions through inductive and mesomeric effects. In aqueous environments, carbonyl compounds like 2-Fluorophenylglyoxal can exist in equilibrium with their hydrated forms. Understanding the structure of this hydrate is crucial, as its formation can impact the molecule's bioavailability, metabolic fate, and interaction with biological targets.

Theoretical studies on the hydration of glyoxal have demonstrated the utility of computational methods in determining the thermodynamics and kinetics of such reactions.[1][2] Similar approaches can be applied to 2-Fluorophenylglyoxal to understand the influence of the fluorinated phenyl group on the hydration process and the stability of the resulting geminal diol.

Proposed Computational Methodology: A Step-by-Step Protocol

To achieve a thorough understanding of the this compound structure, a multi-step computational approach is proposed. This protocol is designed to be self-validating by employing well-established theoretical methods and cross-verifying results.

Initial Conformational Search

A comprehensive exploration of the potential energy surface is the first critical step to identify all possible low-energy conformers.

Protocol:

-

Initial Structure Generation: Generate a starting 3D structure of this compound.

-

Molecular Mechanics Search: Employ a molecular mechanics force field (e.g., MMFF94) to perform a systematic or stochastic conformational search. This will efficiently explore the rotational degrees of freedom, particularly around the C-C and C-O single bonds.

-

Clustering and Selection: Group the resulting conformers based on their geometry and energy to select a set of unique, low-energy structures for higher-level quantum mechanical calculations.

The causality behind this initial step lies in the computational efficiency of molecular mechanics for exploring a large conformational space, which is often a prerequisite for more accurate but computationally expensive quantum mechanical calculations.[3]

Quantum Mechanical Geometry Optimization and Frequency Calculations

The unique conformers identified in the initial search will be subjected to geometry optimization and frequency calculations using Density Functional Theory (DFT).

Protocol:

-

DFT Functional and Basis Set Selection: Based on literature precedents for similar fluorinated organic molecules and hydrated carbonyls, the B3LYP functional with the 6-311++G(d,p) basis set is recommended.[4][5] This combination has been shown to provide a good balance between accuracy and computational cost for structural and energetic properties.

-

Geometry Optimization: Perform full geometry optimization for each selected conformer.

-

Frequency Analysis: Calculate the vibrational frequencies at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies) and to obtain theoretical infrared (IR) and Raman spectra.

This step is crucial for obtaining accurate geometric parameters and relative energies of the different conformers. The frequency calculations also provide the zero-point vibrational energy (ZPVE) corrections, which are essential for accurate energy comparisons.[6]

Refinement of Relative Energies

To obtain more reliable relative energies of the conformers, single-point energy calculations using a more sophisticated and computationally demanding method are advised.

Protocol:

-

Higher-Level Theory: Perform single-point energy calculations on the B3LYP-optimized geometries using a double-hybrid functional (e.g., DSD-PBEP86) or a composite method (e.g., CBS-QB3).

-

Inclusion of Dispersion Corrections: Incorporate empirical dispersion corrections (e.g., Grimme's D3) to accurately account for non-covalent interactions, which are expected to be important in determining the conformational preferences.

The rationale for this refinement is that while B3LYP is generally good for geometries, higher-level methods can provide more accurate electronic energies, which are critical for determining the relative populations of different conformers.

Analysis of Structural and Electronic Properties

A detailed analysis of the optimized geometries and electronic structures will provide insights into the factors governing the stability of the different conformers.

Intramolecular Interactions

The presence of the fluorine atom and the hydroxyl groups of the hydrate introduces the possibility of various intramolecular interactions.

-

Hydrogen Bonding: Analyze the geometries for potential intramolecular hydrogen bonds between the hydroxyl groups and between a hydroxyl group and the fluorine atom or the carbonyl oxygen of the unhydrated form (if studying the equilibrium). Key parameters to examine include the donor-acceptor distance and the linearity of the hydrogen bond.

-

Stereoelectronic Effects: Investigate the influence of the ortho-fluorine substituent on the orientation of the phenyl ring and the hydrated glyoxal moiety.

Spectroscopic Signatures

The calculated vibrational frequencies and NMR chemical shifts can be used to predict the spectroscopic properties of the different conformers, which can aid in their experimental identification.

-

Vibrational Spectra: The calculated IR and Raman spectra for each conformer will exhibit characteristic peaks that can be compared with experimental data.

-

NMR Spectra: Calculate the 1H, 13C, and 19F NMR chemical shifts using the GIAO (Gauge-Including Atomic Orbital) method. The predicted chemical shifts can provide a powerful tool for distinguishing between different conformers in solution.

Influence of Solvent

The structure and stability of the this compound are likely to be influenced by the solvent environment.

Protocol:

-

Implicit Solvent Model: Re-optimize the geometries of the most stable conformers using a continuum solvation model such as the Polarizable Continuum Model (PCM) to account for the bulk solvent effects of water.

-

Explicit Solvent Model (Optional): For a more detailed understanding of the solute-solvent interactions, a small number of explicit water molecules can be included in the quantum mechanical calculation to model the first solvation shell.

This analysis is critical for bridging the gap between theoretical calculations performed in the gas phase and experimental observations typically made in solution.

Visualization of Computational Workflow and Potential Conformers

To clearly illustrate the proposed theoretical investigation, the following diagrams are provided.

Caption: Proposed computational workflow for the theoretical study of this compound.

Caption: Hypothetical conformational isomers of this compound to be investigated.

Expected Outcomes and Significance

This proposed theoretical study is expected to yield a comprehensive understanding of the three-dimensional structure of this compound. The key anticipated outcomes are:

-

Identification of the most stable conformers in both the gas phase and in an aqueous environment.

-

Quantification of the relative energies of these conformers, allowing for the prediction of their equilibrium populations.

-

Detailed characterization of intramolecular interactions , particularly hydrogen bonding, and the influence of the fluorine substituent.

-

Prediction of key spectroscopic data (IR, Raman, and NMR) that will be invaluable for the experimental identification and characterization of this molecule.

The insights gained from this study will provide a fundamental understanding of the intrinsic properties of this compound. For researchers in drug development, this information can inform the design of more effective and stable pharmaceutical agents by providing a clearer picture of the molecule's preferred shape and intermolecular interaction capabilities.

Quantitative Data Summary

The following table structure is proposed for summarizing the key quantitative data that will be generated from the computational study.

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Key Hydrogen Bond Distances (Å) | Predicted 19F NMR Chemical Shift (ppm) |

| A | ||||

| B | ||||

| C |

References

-

Kua, J., Hanley, S. W., & De Haan, D. O. (2008). Thermodynamics and kinetics of glyoxal dimer formation: a computational study. The Journal of Physical Chemistry A, 112(1), 66–72. [Link][2]

- Malik, A. U., & Joens, J. A. (2000). A theoretical study of the acid catalyzed hydration of glyoxal, methylglyoxal, and other simple aldehydes. International Journal of Chemical Kinetics, 32(10), 609-617.

-

Shipar, M. A. H. (2006). Formation of methyl glyoxal in dihydroxyacetone and glycine Maillard reaction: A computational study. Food Chemistry, 98(3), 395-402. [Link][7][8]

-

Glowacki, D. R., Liang, C. H., Marsden, S. P., Pilling, M. J., & Robertson, S. H. (2012). Solving the OH+ glyoxal problem: a complete theoretical description of post-transition-state energy deposition in activated systems. The journal of physical chemistry. A, 116(30), 7845–7856. [Link]

-

Custodio, J. M., Viana, R. B., da Silva, A. B. F., & Takahata, Y. (2017). Conformation analysis of a novel fluorinated chalcone. Journal of Molecular Modeling, 23(4), 118. [Link]

- Kawakami, J., In, Y., Ishida, T., & Ota, A. (2001). The Conformational Analysis of Organic Molecules by Theoretical Calculations. Hirosaki University School of Medicine, 53(1), 1-10.

-

A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. (2019). Scientific Reports, 9(1), 19280. [Link][5][9]

-

Abo-Dya, N. E., Mohamed, T. A., & El-Faham, A. (2021). Molecular Structure, FT-IR Spectra, MEP and HOMO-LUMO Investigation of 2-(4-Fluorophenyl)-5-phenyl-1, 3,4-oxadiazole Using DFT Theory Calculations. Advanced Journal of Chemistry, Section A, 4(2), 114-125. [Link][4]

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.

- Niwayama, S. (2017). Conformational Analysis of Organic Molecules. Molecules, 22(12), 2125.

- Papanastasiou, M., Zavitsas, A. A., & Liebman, J. F. (2011). A theoretical study of the hydration of simple carbonyl compounds. Journal of Physical Organic Chemistry, 24(8), 713-718.

- da Silva, G., & Bozzelli, J. W. (2009). A theoretical study of the hydration of formaldehyde and acetaldehyde. The Journal of Physical Chemistry A, 113(28), 8093–8100.

-

Singh, P., & Pathak, S. K. (2015). Synthesis, Conformational Analysis and Evaluation of the 2-aryl-4-(4-bromo-2-hydroxyphenyl)benzo[1][8]thiazepines as Potential α-Glucosidase and/or α-Amylase Inhibitors. Molecules, 20(8), 14698–14715. [Link][10]

-

Nunes, C. M., Reva, I., & Fausto, R. (2019). Conformational Analysis of Trifluoroacetyl Triflate, CF3C(O)OSO2CF3: Experimental Vibrational and DFT Investigation. Molecules, 24(18), 3349. [Link][6]

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-a.com [ajchem-a.com]

- 5. A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Spectroscopic and Theoretical Investigation of High-Spin Square-Planar and Trigonal Fe(II) Complexes Supported by Fluorinated Alkoxides - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

Initial Purity Assessment of Synthesized 2-Fluorophenylglyoxal Hydrate: A Multi-Technique Approach to Ensuring Quality

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: 2-Fluorophenylglyoxal hydrate is a versatile building block in medicinal chemistry and drug development. Its purity is paramount, as even trace impurities can significantly impact downstream reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, patient safety. This guide provides a comprehensive framework for the initial purity assessment of newly synthesized this compound. We delve into the rationale behind a multi-technique analytical strategy, combining chromatography, spectroscopy, and thermal analysis to build a robust, self-validating purity profile. This document is designed for researchers and drug development professionals, offering not just protocols, but the scientific reasoning essential for confident decision-making in a regulated environment.

Introduction: The "Why" Behind Rigorous Purity Analysis

In the synthesis of any pharmaceutical intermediate, the adage "garbage in, garbage out" holds profound truth. The quality of your starting materials dictates the quality of your final API.[1][2] this compound, with its reactive α-ketoaldehyde functionality and fluorinated aromatic ring, is a valuable precursor. However, its synthesis is not without challenges, and a thorough understanding of potential impurities is the first step in developing a meaningful analytical strategy.

The goal of this initial assessment is not merely to assign a percentage value, but to create a comprehensive purity profile. This involves:

-

Identification: Confirming the molecular structure is indeed this compound.

-

Quantification: Determining the amount of the desired compound.

-

Impurity Profiling: Identifying and quantifying any extraneous materials, including starting materials, reagents, by-products, and solvents.[3]

This guide is structured to follow a logical workflow, from understanding the likely impurities based on the synthetic route to applying a suite of orthogonal analytical techniques for a confident and comprehensive assessment.

The Synthetic Landscape: Predicting Potential Impurities

A robust analytical method is built upon a foundational understanding of the synthetic pathway. The most common laboratory synthesis of aryl glyoxals involves the selenium dioxide (SeO₂) oxidation of the corresponding acetophenone.[4][5][6] In our case, this is the oxidation of 2-fluoroacetophenone.

dot graph "Synthetic_Pathway_and_Impurities" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

// Nodes SM [label="2-Fluoroacetophenone\n(Starting Material)"]; Reagent [label="Selenium Dioxide (SeO₂)", shape=ellipse, fillcolor="#FFFFFF"]; Product [label="2-Fluorophenylglyoxal\nHydrate (Target)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Impurity1 [label="Unreacted 2-Fluoroacetophenone", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity2 [label="2-Fluorobenzoic Acid\n(Over-oxidation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity3 [label="Selenium By-products\n(e.g., elemental Se)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity4 [label="Condensation Products", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Impurity5 [label="Solvent Residues\n(e.g., Dioxane)", fillcolor="#FBBC05", fontcolor="#202124"]; Impurity6 [label="Isomeric Impurities\n(from SM, e.g., 3- or 4-Fluoroacetophenone)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges SM -> Product [label="SeO₂ Oxidation"]; Reagent -> Product; SM -> Impurity1 [label="Incomplete Reaction"]; Product -> Impurity2 [label="Excessive Oxidation"]; Reagent -> Impurity3 [label="Reduction of Reagent"]; Product -> Impurity4 [label="Self-Condensation"]; SM -> Impurity6 [label="Present in Starting Material"]; } Caption: Predicted synthetic pathway and potential impurities.

Based on this pathway, we can anticipate several classes of impurities:

-

Starting Material Related:

-

Unreacted 2-Fluoroacetophenone: A common process-related impurity resulting from an incomplete reaction.[2][7]

-

Isomeric Fluoroacetophenones: Commercial 2-fluoroacetophenone may contain small amounts of 3- and 4-fluoroacetophenone. These isomers would also undergo oxidation, leading to isomeric glyoxal impurities.[2]

-

-

Reaction By-products:

-

Over-oxidation Products: Aggressive reaction conditions can lead to the oxidation of the aldehyde to a carboxylic acid, yielding 2-fluorobenzoylformic acid (2-fluorophenylglyoxylic acid) or further to 2-fluorobenzoic acid.

-

Condensation Products: Glyoxals can undergo self-condensation reactions, particularly under acidic conditions, forming complex heterocyclic structures.[8]

-

-

Reagent & Solvent Related:

-

Selenium Compounds: Elemental selenium (a red/black solid) is a primary by-product. While easily filtered, trace soluble selenium compounds may persist.

-

Residual Solvents: Solvents used in the reaction (e.g., dioxane, ethanol) and workup (e.g., ethyl acetate, hexanes) must be quantified.[4]

-

The Analytical Workflow: An Orthogonal Approach

No single analytical technique can provide a complete picture of purity. We must employ a series of orthogonal (measuring different properties) methods. This approach ensures that an impurity missed by one technique will be detected by another, providing a self-validating system in line with ICH guidelines.[3][9][10]

dot digraph "Analytical_Workflow" { layout=dot; rankdir=TB; node [shape=box, style="rounded,filled", fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];

// Nodes Sample [label="Synthesized\nthis compound", fillcolor="#FFFFFF", shape=cylinder]; HPLC [label="HPLC-UV/DAD\n(Chromatographic Purity & Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NMR [label="¹H and ¹⁹F NMR\n(Structural ID & Impurity ID)", fillcolor="#34A853", fontcolor="#FFFFFF"]; MS [label="LC-MS or Direct Infusion MS\n(Molecular Weight Confirmation)", fillcolor="#FBBC05", fontcolor="#202124"]; TGA [label="Thermogravimetric Analysis (TGA)\n(Water Content)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Result [label="Comprehensive Purity Profile", fillcolor="#F1F3F4", fontcolor="#202124", shape=document];

// Edges Sample -> HPLC; Sample -> NMR; Sample -> MS; Sample -> TGA; HPLC -> Result; NMR -> Result; MS -> Result; TGA -> Result; } Caption: Orthogonal analytical workflow for purity assessment.

Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)

HPLC is the cornerstone for quantifying the main component and detecting non-volatile organic impurities. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is crucial as it provides spectral information, helping to distinguish between peaks and assess peak purity.

Causality Behind Experimental Choices:

-

Column: A reversed-phase C18 column is the workhorse for moderately polar aromatic compounds like ours. Its hydrophobic nature provides good retention and separation.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water allows for the effective elution of compounds with a range of polarities, from the polar glyoxal to the less polar acetophenone starting material. A small amount of acid (e.g., 0.1% formic or phosphoric acid) is often added to sharpen peaks by suppressing the ionization of any acidic functional groups.

-

Detection: The aromatic ring and carbonyl groups provide strong UV absorbance. Monitoring at multiple wavelengths (e.g., 254 nm and 280 nm) is recommended to ensure detection of impurities that may have different absorption maxima.

Experimental Protocol: HPLC-DAD

-

System: HPLC with a quaternary pump, autosampler, column thermostat, and DAD.

-

Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Acetonitrile.

-

Gradient:

-

0-2 min: 20% B

-

2-15 min: 20% to 80% B

-

15-18 min: 80% B

-

18-20 min: 80% to 20% B

-

20-25 min: 20% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 10 µL.

-

Detection: Diode Array Detector, 210-400 nm.

-

Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of 50:50 Acetonitrile/Water.

Data Presentation: Expected HPLC Results

| Compound | Expected Retention Time (min) | Key Characteristics |

| This compound | ~ 5-7 min | Main peak, should be >98% area by normalization. |

| 2-Fluorobenzoic Acid | ~ 8-10 min | Potential over-oxidation product. |